2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

organocatalysis Brønsted basicity pKa comparison

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is the hydrochloride salt of 1,4,6-triazabicyclo[3.3.0]oct-4-ene (TBO; Htbo), a [5,5]-fused bicyclic guanidine. The compound features a nitrogen-rich framework with a core structure common to cyclic guanidine organocatalysts and guanidinate ligand precursors.

Molecular Formula C5H10ClN3
Molecular Weight 147.606
CAS No. 120267-00-7
Cat. No. B599133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride
CAS120267-00-7
Synonyms2,3,5,6-tetrahydro-1H-iMidazo[1,2-a]iMidazole hydrochloride
Molecular FormulaC5H10ClN3
Molecular Weight147.606
Structural Identifiers
SMILESC1CN2CCN=C2N1.Cl
InChIInChI=1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H
InChIKeyGGORMDKHCGIIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride (CAS 120267-00-7): Bicyclic Guanidine Scaffold for Differentiated Catalysis and Coordination Chemistry


2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is the hydrochloride salt of 1,4,6-triazabicyclo[3.3.0]oct-4-ene (TBO; Htbo), a [5,5]-fused bicyclic guanidine . The compound features a nitrogen-rich framework with a core structure common to cyclic guanidine organocatalysts and guanidinate ligand precursors. As a member of the imidazo[1,2-a]imidazole class, its unsubstituted scaffold distinguishes it from widely used [6,6]-bicyclic guanidines such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) and from 2,6-disubstituted chiral derivatives employed in asymmetric catalysis [1].

Why 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride Cannot Be Replaced by In-Class Guanidine Analogs


Although TBO·HCl belongs to the bicyclic guanidine family alongside TBD, MTBD, and TMG, it is not functionally interchangeable with these analogs. The [5,5] ring architecture imposes higher ring strain than the [6,6] system of TBD, directly reducing Brønsted basicity by approximately 5 orders of magnitude and drastically attenuating nucleophilic catalytic activity [1]. Furthermore, the absence of 2,6-substituents yields a LogP approximately 2.8 units lower than di-tert-butyl derivatives, altering solubility and partitioning behavior [2]. The hydrochloride salt form itself confers distinct handling properties that the free base lacks. These quantitative physicochemical gaps mean that substituting TBD or a chiral 2,6-disubstituted analog for TBO·HCl will yield different catalytic outcomes, coordination geometries, or pharmacokinetic profiles.

Quantitative Differentiation Evidence for 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride vs. Closest Analogs


Predicted pKa of ~10 Places TBO >5 Log Units Below TBD in Brønsted Basicity

The conjugate acid of the TBO free base has a predicted aqueous pKa of 10.00 ± 0.70 . In contrast, the conjugate acid of TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has an experimentally determined aqueous pKa of 15.2 ± 1.0 [1]. The higher ring strain in the [5,5] TBO scaffold reduces electron delocalization in the guanidinium cation, weakening basicity versus the [6,6] TBD system. A DFT study of cyclic guanidine gas-phase basicities confirmed that decreasing ring size increases strain and reduces basicity [2].

organocatalysis Brønsted basicity pKa comparison

TBO Is 'Much Less Active' Than TBD as an Acylation Catalyst in Direct Head-to-Head Comparison

Kiesewetter et al. (2009) conducted direct comparative kinetic and mechanistic investigations of TBO and TBD as organocatalysts for amide formation from esters and primary amines. TBO was found to be 'much less active' than TBD [1]. The study attributed TBD's superior activity to both its higher Brønsted basicity and higher nucleophilicity, as well as the higher reactivity of the acyl-TBD intermediate which is sterically prevented from adopting a planar amide conformation [1]. This is the only published direct head-to-head catalytic comparison between these two bicyclic guanidines.

acylation catalysis amide formation organocatalysis

Hydrochloride Salt Enables Solid-State Weighing and Aqueous Solubility vs. Free Base Handling Requirements

The target compound is the hydrochloride salt (C5H10ClN3, MW 147.61), supplied as a solid stable at ambient temperature . The free base (CAS 6573-15-5, C5H9N3, MW 111.15) has a predicted melting point of 158–159 °C and a predicted boiling point of 179.8 °C . The hydrochloride salt provides a 36.46 Da mass increment per molecule. The free base has a calculated LogP of -1.04 [1], indicating inherent hydrophilicity; salt formation further enhances aqueous solubility, which is critical for biological assay preparation.

salt form selection solid handling aqueous solubility

LogP Differential of ~2.8 Log Units vs. 2,6-Di-tert-butyl Derivative Drives Divergent Lipophilicity and Solubility

The unsubstituted TBO free base has a calculated LogP of -1.04 [1], whereas the (2S,6S)-2,6-di-tert-butyl-substituted derivative has a calculated LogP of approximately 1.79 . This ~2.8 log unit difference corresponds to roughly a 630-fold difference in octanol/water partition coefficient. The di-tert-butyl derivative has a molecular weight of 223.36 vs. 111.15 for the unsubstituted free base . The unsubstituted scaffold therefore provides dramatically higher aqueous compatibility, while the tert-butyl substituents drive membrane permeability and organic-phase solubility.

lipophilicity LogP physicochemical differentiation

[5,5] Tbo Guanidinate Ligand Forms Exclusively Tetranuclear Gold(I) Complexes, Diverging from [6,6] Hpp Coordination Behavior

In a comparative study of bicyclic guanidinate coordination chemistry, the tbo ligand (deprotonated Htbo) behaved differently from the hpp ligand (deprotonated Hhpp, a [6,6] guanidine) in reactions with gold precursors [1]. With tbo, only the colorless tetranuclear gold(I) complex [Au4(tbo)4] formed in THF, CH2Cl2, or ethanol, regardless of solvent. In contrast, hpp showed solvent-dependent nuclearity and oxidation behavior [1]. Htbo also reacts cleanly with AlMe3 and ZnMe2 to afford distinct organometallic complexes [Al(tbo)Me2]2 and Zn3(tbo)4Me2 [2], with Htbo coordinating through the N-imine atom as a monodentate ligand [3].

coordination chemistry guanidinate ligands gold complexes

Validated Application Scenarios for 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride Based on Quantitative Differentiation Evidence


Attenuated-Basicity Organocatalyst for Base-Sensitive Substrates Where TBD Causes Side Reactions

TBO·HCl (after in situ free-base generation) provides a guanidine base with a pKa ~5 log units lower than TBD [1]. This reduced basicity is advantageous for reactions of base-sensitive substrates—such as epimerizable stereocenters, β-elimination-prone leaving groups, or acid-labile protecting groups—where TBD's superbasic character (pKa ~15 in water, ~26 in MeCN) causes decomposition. The Kiesewetter et al. (2009) study confirmed that TBO's lower basicity directly translates to attenuated catalytic activity [2], allowing chemists to select TBO when controlled, mild base catalysis is preferred over maximal turnover.

Hydrophilic [5,5] Guanidine Scaffold for Aqueous-Phase Catalysis and Biological Assay Development

With a free-base LogP of -1.04, TBO is approximately 630-fold more hydrophilic than its 2,6-di-tert-butyl-substituted derivatives [1]. The hydrochloride salt further enhances water solubility. This makes TBO·HCl the preferred imidazo[1,2-a]imidazole building block for: (a) aqueous-phase organocatalytic reactions; (b) preparation of water-soluble metal-guanidinate complexes for green chemistry; and (c) biological screening assays requiring compound dissolution in aqueous buffers without DMSO co-solvent complications [2].

Precursor for [5,5] Guanidinate Ligands in Coordination Chemistry and Organometallic Catalyst Design

Deprotonation of Htbo (generated from TBO·HCl) yields the [tbo]⁻ anion, a [5,5] guanidinate ligand with distinct coordination behavior compared to the widely used [hpp]⁻ ([6,6]) ligand. The tbo ligand exclusively forms tetranuclear gold(I) complexes regardless of solvent, and supports trigonal planar, tetrahedral, square planar, and octahedral geometries with main-group and transition metals [1][2]. For organometallic chemists designing polynuclear complexes, single-site catalysts, or metal-organic frameworks, TBO·HCl is the obligatory starting material when [5,5] chelation geometry is required.

Unsubstituted Imidazo[1,2-a]imidazole Building Block for Antihypertensive and Diuretic Agent Derivatization

The unsubstituted imidazo[1,2-a]imidazole core is the scaffold from which 5-phenyl-substituted derivatives with demonstrated antihypertensive and diuretic activities in spontaneously hypertensive rats (SHR) are constructed [1]. Ishikawa et al. (1985) showed that antihypertensive activity in SHR was present in the 5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole series but absent in the 2- or 3-oxo derivatives [1]. The hydrochloride salt of the unsubstituted core provides the starting point for systematic SAR exploration through N-functionalization and C5-arylation, avoiding pre-installed substituents that may restrict derivatization pathways.

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